- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester, Beijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13
Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)
92945-27-2 structure
Product Name:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Numero CAS:92945-27-2
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD08700607
CID:61591
PubChem ID:7365260
Update Time:2024-10-26
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester
- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
- Ethyl 3-n-propylpyrazole-5-carboxylate
- Ethyl 5-propyl-1H-pyrazole-3-carboxylate
- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE
- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester
- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 3-propylpyrazole-5-carboxylate
- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester
- PubChem22736
- 3-Propyl
- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester
- Ethyl 3-propyl-1H-5-pyrazole carboxylate
- ALBB-013317
- 92945-27-2
- SCHEMBL1359
- MFCD08700607
- Ethyl5-Propylpyrazole-3-carboxylate
- MB02232
- SUALHSUMUQQLJP-UHFFFAOYSA-N
- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;
- AKOS000135923
- s10518
- MFCD02093950
- AS-15765
- CS-W017103
- AKOS006229760
- SY019799
- EN300-7389973
- AC-4744
- DTXSID40428567
- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD08700607
- Inchi: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
- Chiave InChI: SUALHSUMUQQLJP-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(CCC)NN=1)OCC
- BRN: 7634535
Proprietà calcolate
- Massa esatta: 182.10600
- Massa monoisotopica: 182.105527694g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 173
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55
- Carica superficiale: 0
- Conta Tautomer: 4
- XLogP3: 2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.106
- Punto di fusione: 48-50°C
- Punto di ebollizione: 331.1℃ at 760 mmHg
- Punto di infiammabilità: 331.1 °C at 760 mmHg
- PSA: 54.98000
- LogP: 1.53890
- Solubilità: Non determinato
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Istruzioni di sicurezza: S22-S24/25
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Store at room temperature
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Dati doganali
- CODICE SA:2933199090
- Dati doganali:
Codice doganale cinese:
2933199090Panoramica:
2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-1g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
281.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-200mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 200mg |
88.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-5g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 5g |
982.0CNY | 2021-07-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-1g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
¥183.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-25g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2501.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-5g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 5g |
¥676.90 | 2023-09-03 | |
| Alichem | A049003883-5g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 5g |
$395.01 | 2023-08-31 | |
| Alichem | A049003883-100g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 100g |
$597.72 | 2023-08-31 | |
| Fluorochem | 047977-10g |
Ethyl 3-n-propylpyrazole-5-carboxylate |
92945-27-2 | 98% | 10g |
£147.00 | 2022-03-01 | |
| TRC | E925890-250mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 250mg |
$ 52.00 | 2023-09-07 |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
Riferimento
- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Riferimento
- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Riferimento
- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Riferimento
- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Riferimento
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, Hecheng Huaxue, 2002, 10(3), 257-259
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamide, Jingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Acetic acid
Riferimento
- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
Riferimento
- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate, Tetrahedron, 2008, 64(9), 2207-2215
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol
Riferimento
- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled
Riferimento
- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt
Riferimento
- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt
Riferimento
- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Riferimento
- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Riferimento
- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid, Huaxue Shijie, 2002, 43(4), 208-210
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
Riferimento
- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux
Riferimento
- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
Riferimento
- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
Riferimento
- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate, Tetrahedron Letters, 2007, 48(20), 3591-3593
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Numero d'ordine:A22262
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:13
Prezzo ($):298.0
Email:sales@amadischem.com
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate) Prodotti correlati
- 78208-72-7(ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate)
- 834869-10-2(3-Ethyl-5-pyrazolcarboxylic acid methyl ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Purezza:99%
Quantità:25g
Prezzo ($):298.0